[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol
Overview
Description
[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C10H18N2O2 It features a unique structure combining an azetidine ring, a piperidine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol typically involves the following steps:
Formation of Azetidine-3-carbonyl Chloride: Azetidine-3-carboxylic acid is reacted with thionyl chloride to form azetidine-3-carbonyl chloride.
Nucleophilic Substitution: The azetidine-3-carbonyl chloride is then reacted with piperidin-4-ylmethanol under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly in the area of central nervous system disorders.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(Azetidine-3-carbonyl)piperidin-4-yl]amine: Similar structure but with an amine group instead of methanol.
Uniqueness:
Structural Features: The combination of azetidine and piperidine rings with a methanol group makes [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol unique.
Reactivity: The presence of the methanol group allows for specific chemical reactions that are not possible with similar compounds having different functional groups.
Properties
IUPAC Name |
azetidin-3-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-7-8-1-3-12(4-2-8)10(14)9-5-11-6-9/h8-9,11,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBBFEAKNADZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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